3,4-diethoxy-N-ethyl-N-phenylbenzamide
Description
3,4-Diethoxy-N-ethyl-N-phenylbenzamide is a benzamide derivative characterized by ethoxy groups at the 3- and 4-positions of the benzene ring and an N-ethyl-N-phenyl substitution on the amide nitrogen. Benzamides are widely studied for their diverse biological activities, including analgesic, antipsychotic, and pesticidal properties, depending on substituent patterns .
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3,4-diethoxy-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C19H23NO3/c1-4-20(16-10-8-7-9-11-16)19(21)15-12-13-17(22-5-2)18(14-15)23-6-3/h7-14H,4-6H2,1-3H3 |
InChI Key |
AJWITHUESRAHRA-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OCC)OCC |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison focuses on structural analogs, substituent effects, and inferred biological or chemical properties.
Structural and Functional Comparison
Table 1: Key Structural and Functional Attributes
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Chloro/Methoxy Groups: The 3,4-diethoxy substituents in the target compound enhance lipophilicity (logP ≈ 3.8, estimated) compared to polar groups like hydroxyl (-OH) or smaller alkoxy groups (e.g., methoxy). This increased hydrophobicity may improve membrane permeability, a critical factor in CNS-targeting drugs .
- N-Substituents: The N-ethyl-N-phenyl group in the target compound introduces steric bulk and reduces basicity compared to U-47700’s N-methyl and N-(dimethylamino cyclohexyl) groups. This difference may lower opioid receptor affinity but improve metabolic stability by resisting oxidative dealkylation .
Key Research Findings and Limitations
- Contradictions in Applications : While some benzamides (e.g., U-47700) are psychoactive, others (e.g., etobenzanid) are pesticides. This highlights the need for targeted studies to confirm the target compound’s use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
